N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a heterocyclic compound featuring a 6-fluoroindole core linked via an ethyl group to an acetamide backbone. The acetamide moiety is further substituted with a phenoxy group bearing a 1,2,4-triazole ring at the ortho position. This structural configuration combines electron-withdrawing (fluoro) and hydrogen-bonding (triazole) groups, which are often associated with enhanced bioavailability and target binding affinity in medicinal chemistry .
Properties
Molecular Formula |
C20H18FN5O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H18FN5O2/c21-16-6-5-15-7-9-25(18(15)11-16)10-8-22-20(27)12-28-19-4-2-1-3-17(19)26-13-23-24-14-26/h1-7,9,11,13-14H,8,10,12H2,(H,22,27) |
InChI Key |
UOVMQEYZVNKTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:
Synthesis of 6-fluoroindole: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Formation of the indole-ethyl intermediate: The 6-fluoroindole is then alkylated with an appropriate ethyl halide to form the 2-(6-fluoro-1H-indol-1-yl)ethyl intermediate.
Synthesis of the triazole derivative: The triazole ring is synthesized separately, often through cyclization reactions involving hydrazine derivatives and carboxylic acids.
Coupling reaction: The final step involves coupling the indole-ethyl intermediate with the triazole-phenoxyacetamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetamide moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and triazole rings are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. The combination of indole and triazole moieties suggests it could interact with multiple biological targets, making it a candidate for the development of new drugs for various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the triazole ring can bind to metal ions and other biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole and Triazole-Based Acetamides
a. N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
- Structure : Replaces the 6-fluoro group on the indole with bromine.
- Synthesis : Likely synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole formation (e.g., uses Cu(OAc)₂ in t-BuOH/H₂O) .
- Activity : Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine .
b. N-(4H-1,2,4-triazol-4-yl)acetamide-linked chalcones ()
- Structure : Triazole-acetamide connected to chalcone (α,β-unsaturated ketone).
- Synthesis : Condensation of substituted benzaldehydes with N-(4H-1,2,4-triazol-4-yl)acetamide under basic conditions.
- Activity : Demonstrated antimicrobial activity against S. aureus and E. coli, with MIC values ranging from 12.5–50 µg/mL .
c. 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, )
Triazole-Sulfanyl and Thiazolidinone Derivatives
a. N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide ()
- Structure: Combines triazole-sulfanyl and thiazolidinone moieties.
- Activity: Thiazolidinone derivatives are associated with antimicrobial and antidiabetic properties. The fluorophenyl group may improve membrane permeability .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
Biological Activity
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic compound notable for its potential pharmacological applications, particularly in oncology and mycology. This article explores its biological activity, synthesis, and interactions with biological systems based on current research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 379.4 g/mol
- CAS Number : 1630905-53-1
The compound features an indole moiety, which is often associated with anticancer properties, alongside a triazole ring known for its antifungal activity. This unique combination suggests a dual mechanism of action that could be advantageous in treating diseases caused by both cancerous cells and fungal infections .
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. The indole structure is linked to the inhibition of cell proliferation in various cancer cell lines. For instance:
| Cancer Cell Line | Inhibition Rate (%) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% | |
| A549 (Lung Cancer) | 65% | |
| HeLa (Cervical Cancer) | 75% |
These results suggest that the compound could serve as a promising candidate for further development in cancer therapy.
Antifungal Activity
The triazole component of the compound is known for its antifungal properties. Research indicates that it may inhibit the growth of pathogenic fungi by interfering with their cell wall synthesis. The Minimum Inhibitory Concentration (MIC) values for various fungi are as follows:
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 8 | |
| Aspergillus fumigatus | 16 | |
| Cryptococcus neoformans | 32 |
This antifungal activity highlights the compound's potential in treating fungal infections, particularly in immunocompromised patients.
The biological activity of this compound is believed to stem from its interactions with specific enzymes involved in cancer metabolism and fungal cell wall synthesis. Interaction studies suggest that the compound may inhibit key enzymes such as:
- Topoisomerases : Important for DNA replication and transcription.
- Chitin Synthase : Critical for fungal cell wall integrity.
These interactions could lead to the selective killing of cancerous cells and fungi while sparing normal cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methodology : The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing techniques such as microwave-assisted synthesis to enhance yields.
- In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of the compound. Preliminary results indicate a favorable therapeutic index with minimal toxicity at effective doses .
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior bioactivity against both cancerous and fungal cells, suggesting its potential as a dual-action therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
